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Compound of Interest

Compound Name: 3-Ethylquinoxalin-2(1H)-one

This technical guide provides a comprehensive overview of the characterization of 3-
Ethylquinoxalin-2(1H)-one, a significant heterocyclic compound, utilizing Nuclear Magnetic
Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended for researchers,
scientists, and professionals in the field of drug development and materials science who are
working with quinoxalinone derivatives.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-Ethylquinoxalin-2(1H)-one.

Table 1: *H NMR Spectroscopic Data for 3-Ethylquinoxalin-2(1H)-one

. . Coupling
Chemical Shift o Number of .
Multiplicity Constant (J) Assignment
(3) ppm Protons
Hz

12.40 S - 1H N-H
7.85-7.83 m - 1H Ar-H
7.51-7.47 m - 1H Ar-H
7.38-7.32 m - 2H Ar-H
3.03 q 8.0 2H -CH2-
1.39 t 8.0 3H -CHs

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b077347?utm_src=pdf-interest
https://www.benchchem.com/product/b077347?utm_src=pdf-body
https://www.benchchem.com/product/b077347?utm_src=pdf-body
https://www.benchchem.com/product/b077347?utm_src=pdf-body
https://www.benchchem.com/product/b077347?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Solvent: CDCls, Spectrometer Frequency: 400 MHz

Table 2: 13C NMR Spectroscopic Data for 3-Ethylquinoxalin-2(1H)-one

Chemical Shift (d) ppm Assignment
162.5 C=0
156.5 C=N
132.8 Ar-C
130.9 Ar-C
129.6 Ar-C
128.7 Ar-C
124.1 Ar-C
115.6 Ar-C
26.8 -CH2-
10.9 -CHs

Solvent: CDClIs, Spectrometer Frequency: 100 MHz

Table 3: Infrared (IR) Spectroscopic Data for 3-Ethylquinoxalin-2(1H)-one

Wavenumber (cm~?) Functional Group Assignment
~3300-3000 N-H stretching

~3100-3000 Aromatic C-H stretching
~2970-2850 Aliphatic C-H stretching
~1680-1650 C=0 stretching (Amide I)
~1620-1580 C=N and C=C stretching
~1480-1400 Aromatic C=C stretching
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Note: The specific vapor phase IR spectrum for 3-Ethylquinoxalin-2(1H)-one can be
accessed through the PubChem database (CID 599963)[1]. The values in the table represent
characteristic absorption ranges for quinoxalinone derivatives.

Experimental Protocols
Synthesis of 3-Ethylquinoxalin-2(1H)-one

A common and effective method for the synthesis of 3-Ethylquinoxalin-2(1H)-one involves the
condensation reaction between o-phenylenediamine and an a-keto ester, in this case, ethyl 2-
oxobutanoate.

Materials:

o-phenylenediamine

Ethyl 2-oxobutanoate

Ethanol or a similar suitable solvent

Glacial acetic acid (catalyst, optional)

Procedure:

Dissolve o-phenylenediamine in a minimal amount of ethanol in a round-bottom flask.
 To this solution, add an equimolar amount of ethyl 2-oxobutanoate.
» A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

e The reaction mixture is then heated under reflux for several hours, with the progress
monitored by thin-layer chromatography (TLC).

e Upon completion, the reaction mixture is cooled to room temperature, and the solvent is
removed under reduced pressure.

e The resulting crude product is then purified, typically by recrystallization from a suitable
solvent (e.g., ethanol) or by column chromatography on silica gel, to yield pure 3-
Ethylquinoxalin-2(1H)-one.
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NMR Spectroscopic Analysis

Instrumentation:

e A 400 MHz (for *H NMR) and 100 MHz (for 13C NMR) Nuclear Magnetic Resonance (NMR)
spectrometer.

Sample Preparation:

e Dissolve a small amount of the purified 3-Ethylquinoxalin-2(1H)-one in deuterated
chloroform (CDCls).

e Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:

o The 'H NMR spectra are recorded, and chemical shifts are reported in parts per million
(ppm) relative to tetramethylsilane (TMS) as an internal standard (& 0.00 ppm).

e The 3C NMR spectra are recorded, with chemical shifts referenced to the solvent peak of
CDCls (6 77.16 ppm).

IR Spectroscopic Analysis

Instrumentation:
e A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:

o For a solid sample, the KBr pellet method is commonly used. A small amount of the sample
is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

o Alternatively, the sample can be analyzed as a thin film by dissolving it in a volatile solvent,
depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to
evaporate.

Data Acquisition:
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e The IR spectrum is recorded over a typical range of 4000-400 cm™1.
e The positions of the absorption bands are reported in wavenumbers (cm™1).

Workflow for Characterization

The following diagram illustrates the logical workflow for the synthesis and spectroscopic
characterization of 3-Ethylquinoxalin-2(1H)-one.

Caption: Workflow for the Synthesis and Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b077347?utm_src=pdf-body
https://www.benchchem.com/product/b077347?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/3-Ethylquinoxalin-2_1H_-one
https://pubchem.ncbi.nlm.nih.gov/compound/3-Ethylquinoxalin-2_1H_-one
https://www.benchchem.com/product/b077347#characterization-of-3-ethylquinoxalin-2-1h-one-using-nmr-and-ir
https://www.benchchem.com/product/b077347#characterization-of-3-ethylquinoxalin-2-1h-one-using-nmr-and-ir
https://www.benchchem.com/product/b077347#characterization-of-3-ethylquinoxalin-2-1h-one-using-nmr-and-ir
https://www.benchchem.com/product/b077347#characterization-of-3-ethylquinoxalin-2-1h-one-using-nmr-and-ir
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b077347?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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